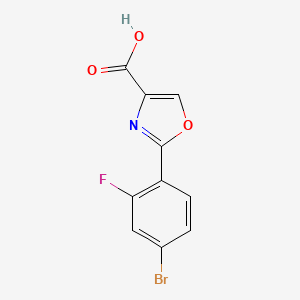

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid

描述

属性

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSERUWCULLPIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

A similar compound, (2- { [ (4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, is reported to target aldose reductase. Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of complications in diabetes.

Mode of Action

It’s known that many similar compounds interact with their targets by binding to the active site of the enzyme, inhibiting its function and leading to downstream effects.

Biochemical Pathways

If it targets aldose reductase like its similar compound, it may affect the polyol pathway, a secondary route of glucose metabolism.

Pharmacokinetics

A similar compound is reported to have high gastrointestinal absorption and is predicted to be able to cross the blood-brain barrier. These properties can significantly impact the bioavailability of the compound.

生物活性

2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular formula C10H5BrFNO3 and a molecular weight of approximately 286.05 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. Its unique structure, characterized by a bromine and fluorine substituent on the phenyl ring attached to an oxazole ring, suggests diverse biological activities that warrant detailed exploration.

The compound can be synthesized through various methods, allowing for tailored synthesis depending on desired yields and purity levels. The presence of functional groups such as the carboxylic acid enhances its reactivity, making it suitable for further chemical modifications and derivatizations.

Biological Activity Overview

Research into the biological activity of this compound has been limited but promising. Preliminary studies indicate potential applications in cancer therapy due to its structural similarities with other biologically active compounds.

The biological activity is hypothesized to arise from interactions with specific biological targets such as enzymes or receptors. The oxazole ring may play a critical role in modulating these interactions, potentially influencing pathways related to cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic potential of related oxazole derivatives against various cancer cell lines. For instance, derivatives similar to this compound demonstrated significant cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with IC50 values indicating effective inhibition of cell growth .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| Related Oxazole Derivative | MCF-7 | 15.63 | p53 activation |

| Related Oxazole Derivative | MEL-8 | TBD | Apoptosis induction |

Case Studies

A notable case study involved a series of oxazole-based compounds where structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin. These studies utilized flow cytometry to assess apoptosis induction, revealing dose-dependent effects consistent with the activity observed in this compound analogs .

Future Directions

Despite the promising preliminary findings, further research is essential to elucidate the specific biological activities associated with this compound. Future studies should focus on:

- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models.

- Mechanistic Studies : Investigating the molecular pathways influenced by this compound.

- Structural Optimization : Modifying the compound's structure to enhance its biological activity and selectivity.

相似化合物的比较

Substituent Effects: Halogen Position and Electronic Properties

- 2-Bromo-5-(4-fluorophenyl)-1,3-oxazole-4-carboxylic acid (C₁₀H₅BrFNO₃, CAS: EN300-745665) : This positional isomer places bromo on the oxazole ring (position 2) and fluoro on the para position of the phenyl group. The target compound, in contrast, has both halogens on the phenyl ring (bromo at para, fluoro at ortho).

Heterocyclic Core Modifications

- 2-(4-Bromophenyl)-1,3-thiazolane-4-carboxylic acid (C₁₀H₁₀BrNO₂S, RN: 1217532-68-7) : Replacement of the oxazole ring with a saturated thiazolane (containing sulfur) introduces conformational flexibility and alters electronic properties. The thiazolane’s reduced aromaticity diminishes π-π interactions but may enhance solubility due to sulfur’s polarizability.

- 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid (C₁₀H₈N₂O₃, CAS: 1256786-78-3) : Substitution of the bromo-fluorophenyl group with a methylpyridinyl group introduces a basic nitrogen atom, which could improve water solubility and facilitate hydrogen bonding.

Functional Group Variations

- 2-(1-Methoxyethyl)-1,3-oxazole-4-carboxylic acid (C₇H₉NO₄, CAS: 1566576-18-8) : The methoxyethyl substituent is flexible and electron-rich, contrasting with the rigid, electron-deficient bromo-fluorophenyl group. This compound’s lower molecular weight (171.15 vs. 286.05) and oily physical state suggest reduced crystallinity and different pharmacokinetic profiles.

Molecular Weight and Physical State

- The target compound has a molecular weight of 286.05 , higher than analogs like the methoxyethyl derivative (171.15) due to its halogenated aromatic system.

- Storage conditions vary: the target compound’s storage temperature is unspecified , while the methoxyethyl analog is stable at room temperature as an oil .

Predicted Collision Cross-Section (CCS)

准备方法

Regioselective Bromination of Oxazole Derivatives

A crucial step is the selective bromination of oxazole derivatives at the 2- or 4-position. According to Solomin et al., direct lithiation of oxazole at the C-2 position followed by electrophilic bromination using 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) leads to regioselective C-2 bromination. For the 4-bromo derivative, a halogen dance rearrangement mediated by lithium diisopropylamide (LDA) can be employed, converting 5-bromooxazoles into 4-bromooxazoles in moderate yields (around 22%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Direct lithiation of oxazole | LDA, THF, -78°C | High | Regioselective lithiation at C-2 |

| Electrophilic bromination | DBTFE, room temperature | 40-88 | Bromination at C-2 position |

| Halogen dance rearrangement | LDA, THF, -78°C to RT | ~22 | Converts 5-bromooxazole to 4-bromooxazole |

Incorporation of Fluorine on Phenyl Ring

The fluorine substituent at the 2-position of the phenyl ring is typically introduced via fluorinated starting materials or through selective fluorination reactions. The use of fluorinated anilines or fluorinated aryl halides as starting materials is common. Deoxofluorination of aldehyde precursors using morpholine-based DAST reagents is another method to introduce fluorine substituents with yields up to 78%.

Construction of the Oxazole Ring

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC): Used for monitoring reaction progress.

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR for structural confirmation.

- Liquid Chromatography-Mass Spectrometry (LC-MS): For molecular weight and purity analysis.

- Flash Column Chromatography: Commonly used for purification on silica gel.

- Recrystallization: For final product purification.

Summary Table of Key Reagents and Conditions

Research Findings and Optimization Notes

- The regioselectivity of bromination is highly dependent on the lithiation step and choice of electrophilic bromine source.

- LDA-mediated halogen dance rearrangement is a valuable strategy for accessing less accessible brominated isomers but may suffer from moderate yields.

- Use of fluorinated starting materials simplifies the introduction of fluorine substituents, avoiding post-synthetic fluorination challenges.

- Purification steps are critical due to the close polarity of brominated and fluorinated intermediates; careful chromatographic methods are recommended.

- The synthetic methods are scalable and have been demonstrated in multiple examples with yields ranging from moderate to high.

常见问题

Q. What are the common synthetic routes for 2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid?

The synthesis typically involves two key steps: (1) Suzuki-Miyaura cross-coupling to introduce the 4-bromo-2-fluorophenyl moiety using a palladium catalyst and arylboronic acid, and (2) oxazole ring formation via cyclization of a precursor such as an ester or nitrile. For example, methyl or ethyl esters of oxazole-4-carboxylic acid derivatives can undergo hydrolysis under acidic or basic conditions to yield the final carboxylic acid product. Yields vary depending on the ester used (e.g., ethyl esters may offer higher yields than methyl esters) .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

Q. What are the recommended storage conditions for this compound?

The compound should be stored at 2–8°C in a dry, inert atmosphere to prevent degradation. Stability testing under these conditions has shown consistent purity (>97%) over extended periods .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data Integration : Using SHELXC to process diffraction data.

- Structure Solution : SHELXD or SHELXS for phase determination.

- Refinement : Iterative cycles in SHELXL to optimize bond lengths, angles, and thermal parameters. Hydrogen atoms are typically added geometrically. High-resolution data (≤1.0 Å) improves accuracy .

Q. How do structural modifications influence the biological activity of this compound?

Substituent effects are critical:

- Halogen Positioning : Bromine at the 4-position enhances steric bulk, while fluorine at the 2-position increases electrophilicity, impacting target binding.

- Oxazole Ring : The carboxylic acid group at position 4 facilitates hydrogen bonding with biological targets, as seen in JARID1B enzyme inhibition studies .

- SAR Studies : Derivatives with methyl or glucamine substitutions on the oxazole ring show vasoactive or constrictor effects, depending on concentration .

Q. How can contradictions in synthetic yields from different ester precursors be resolved?

Comparative analysis of ethyl vs. methyl ester hydrolysis reveals:

- Ethyl Esters : Higher yields (~98%) due to slower hydrolysis kinetics, reducing side reactions.

- Methyl Esters : Lower yields (~81%) from faster reaction rates, leading to impurities. Optimization strategies include adjusting reaction temperature, solvent polarity, and catalyst loading .

Q. What computational methods predict binding interactions of this compound with biological targets?

- Molecular Docking : Using crystal structures (e.g., PDB ID: 5FZM) to model ligand-protein interactions.

- Density Functional Theory (DFT) : To calculate electronic properties of the halogenated phenyl group and its role in binding affinity.

- Molecular Dynamics (MD) Simulations : To assess stability of the ligand-enzyme complex over time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。